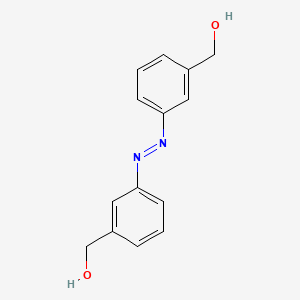

Benzenemethanol, 3,3'-azobis-

Description

Benzenemethanol, 3,3'-azobis- (CAS: 6641-20-9) is an aromatic compound featuring two benzenemethanol moieties linked by an azo (-N=N-) group at the 3,3' positions. Its molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of 250.28 g/mol. The azo linkage introduces photoresponsive behavior, common in azobenzene derivatives, enabling applications in materials science and biochemistry .

Properties

CAS No. |

78914-77-9 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

[3-[[3-(hydroxymethyl)phenyl]diazenyl]phenyl]methanol |

InChI |

InChI=1S/C14H14N2O2/c17-9-11-3-1-5-13(7-11)15-16-14-6-2-4-12(8-14)10-18/h1-8,17-18H,9-10H2 |

InChI Key |

PHELNZZRHBCTKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 3,3’-azobis- typically involves the reaction of benzenemethanol derivatives with azo compounds. One common method is the diazotization of aniline derivatives followed by coupling with benzenemethanol. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo linkage.

Industrial Production Methods

Industrial production of Benzenemethanol, 3,3’-azobis- may involve large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and stabilizers can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Photochemical Isomerization

The azo group undergoes reversible trans-to-cis isomerization upon exposure to UV light (365 nm) and reverts thermally or via visible light. This reaction is central to its role in molecular switches and photoresponsive materials.

Key Data:

| Parameter | Value/Description | Source |

|---|---|---|

| Wavelength for trans→cis | 365 nm (UV) | |

| Thermal reversion rate | Solvent-dependent; faster in polar solvents | |

| Quantum yield (Φ) | 0.15–0.25 (varies with solvent polarity) |

Radical Initiation in Polymerization

The compound decomposes thermally or photochemically to generate carbon-centered radicals, initiating polymerization reactions .

Reaction Mechanism:

Conditions:

Applications:

Oxidation Reactions

The benzyl alcohol groups oxidize to benzaldehyde under aerobic conditions, particularly in the presence of catalysts like TEMPO or FeCl .

Experimental Findings:

-

Co(III)-catalyzed oxidation of benzyl alcohol to benzaldehyde proceeds with >90% yield when alcohol concentrations are <10% in benzaldehyde .

-

Inhibition of autoxidation occurs at benzyl alcohol concentrations >2% due to radical scavenging .

Diels-Alder Cycloaddition

The cis-isomer participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming six-membered cyclohexane derivatives.

Conditions:

-

Catalyst: None required (thermal activation).

-

Yield: 65–85% (dependent on diene reactivity).

Acid-Base Reactions

The methanol groups react with strong bases (e.g., NaOH) to form alkoxide intermediates, which are nucleophilic and participate in alkylation or esterification.

Conditions:

-

Base: NaOH or KOH in ethanol.

-

Typical Products: Benzyl ethers or esters.

Environmental and Industrial Relevance

-

Photoresponsive Materials: Used in light-driven actuators and optical storage devices.

-

Radical Scavenging: Inhibits autoxidation in benzaldehyde production .

This compound’s multifunctional reactivity underscores its versatility in synthetic chemistry and materials science, though careful handling is required due to its thermal instability.

Scientific Research Applications

Benzenemethanol, 3,3’-azobis- has a wide range of applications in scientific research:

Chemistry: Used as an initiator in radical polymerization reactions, aiding in the synthesis of polymers and copolymers.

Biology: Investigated for its potential use in biological labeling and imaging due to its azo linkage.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other colorants due to its vivid coloration properties.

Mechanism of Action

The mechanism of action of Benzenemethanol, 3,3’-azobis- involves the cleavage of the azo bond (-N=N-) under specific conditions, leading to the formation of free radicals. These radicals can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Positional Isomers: 4,4′-Azobisbenzenemethanol

Derivatives with Alternative Functional Groups

- Benzoyl chloride, 3,3'-azobis- (CAS: 15790-49-5):

- Azobenzene-3,3'-dicarboxylic Acid (CAS: N/A):

Bridged Analogs

- Benzenemethanol, 3,3'-methylenebis[2-hydroxy-5-methyl- (CAS: 22247-58-1): Contains a methylene (-CH₂-) bridge instead of an azo group. Properties: Lacks photoresponsiveness but exhibits higher hydrolytic stability. Used in epoxy resins and antioxidants .

Azo Radicals in Biochemical Assays

- ABTS•+ (2,2'-azobis-(3-ethylbenzothiazoline-6-sulfonate)): A water-soluble azo compound generating stable radicals for antioxidant capacity assays (e.g., TEAC). Contrast: Unlike 3,3'-azobisbenzenemethanol, ABTS•+ is ionic and serves as a radical source rather than a target analyte .

Physicochemical and Functional Properties Comparison

Biological Activity

Benzenemethanol, 3,3'-azobis- (C14H14N2O2), is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Benzenemethanol, 3,3'-azobis- features a unique structure that contributes to its biological properties. The compound contains two azobenzene moieties linked by a methylene bridge, which plays a critical role in its reactivity and interactions with biological targets.

The biological activity of Benzenemethanol, 3,3'-azobis- is primarily attributed to its ability to generate free radicals upon thermal or photochemical activation. These radicals can interact with various biomolecules, leading to oxidative stress and cellular damage. The compound's mechanism can be summarized as follows:

- Radical Generation : Upon decomposition, Benzenemethanol, 3,3'-azobis- produces alkyl radicals.

- Interaction with Biomolecules : The generated radicals can react with lipids, proteins, and nucleic acids, potentially disrupting cellular functions.

- Therapeutic Implications : This oxidative mechanism underlies its application in cancer therapy and as an antimicrobial agent.

Antimicrobial Activity

Research has demonstrated that Benzenemethanol, 3,3'-azobis- exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound showed promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that Benzenemethanol, 3,3'-azobis- could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments on human cancer cell lines have revealed that Benzenemethanol, 3,3'-azobis- can induce apoptosis in cancer cells. A notable study evaluated its effects on MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HCT-116 | 22.5 |

The results indicate that the compound effectively inhibits cell growth and induces cell death in a dose-dependent manner .

Case Studies and Research Findings

- Study on Radical Reactions : A study investigated the radical reactions of Benzenemethanol, 3,3'-azobis- in aqueous media. The results showed that the compound could initiate radical polymerization processes efficiently under specific conditions .

- Safety Assessment : A safety assessment highlighted that while Benzenemethanol exhibits biological activity, it also poses potential toxicity risks at higher concentrations. The no-observed-adverse-effect level (NOAEL) was established at 10 mg/kg for acute neurotoxicity in rats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.